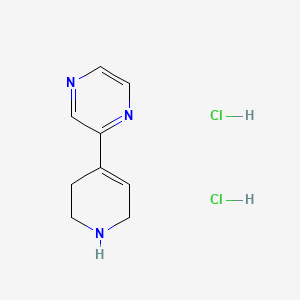

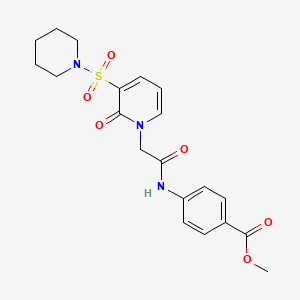

2-(1,2,3,6-Tetrahydropyridin-4-yl)pyrazine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(1,2,3,6-Tetrahydropyridin-4-yl)pyrazine dihydrochloride is a unique chemical compound. It is provided to early discovery researchers as part of a collection of unique chemicals . The compound is solid in physical form .

Molecular Structure Analysis

The molecular weight of 2-(1,2,3,6-Tetrahydropyridin-4-yl)pyrazine dihydrochloride is 234.13 . Its InChI code is 1S/C9H11N3.2ClH/c1-3-10-4-2-8(1)9-7-11-5-6-12-9;;/h1,5-7,10H,2-4H2;2*1H .Physical And Chemical Properties Analysis

2-(1,2,3,6-Tetrahydropyridin-4-yl)pyrazine dihydrochloride is a solid substance . It should be stored at 2-8°C .Scientific Research Applications

Pharmacology: Dopamine-2 Receptor Agonist

2-(1,2,3,6-Tetrahydropyridin-4-yl)pyrazine dihydrochloride: has been reported to act as a dopamine-2 receptor agonist . This property is significant because dopamine-2 receptors are involved in a variety of neurological processes, including motor control, motivation, and reward, as well as the modulation of neuroendocrine signaling. Agonists for this receptor can be used in the treatment of schizophrenia, bipolar disorder, and as antiemetics.

Anti-inflammatory Applications

The compound’s structural moiety, tetrahydropyridine, has been associated with anti-inflammatory properties . This suggests that 2-(1,2,3,6-Tetrahydropyridin-4-yl)pyrazine dihydrochloride could be utilized in the development of new anti-inflammatory agents, which could be beneficial for treating conditions like arthritis, asthma, and other inflammatory diseases.

Anticancer Agent

Tetrahydropyridines have shown potential as anticancer agents . The ability to introduce varied substituents onto the tetrahydropyridine ring system can affect pharmacological properties, indicating that 2-(1,2,3,6-Tetrahydropyridin-4-yl)pyrazine dihydrochloride could be modified to target specific types of cancer cells.

Sedation and Anesthesia

Due to its role as a dopamine-2 receptor agonist, this compound could be explored for its sedative properties . It could potentially be used in the development of sedatives or anesthetics that are more effective or have fewer side effects than current options.

Antipsychotic Treatments

The pharmacological action of being a dopamine-2 receptor agonist also positions 2-(1,2,3,6-Tetrahydropyridin-4-yl)pyrazine dihydrochloride as a candidate for antipsychotic medications . These medications are crucial for managing symptoms of psychosis in disorders such as schizophrenia.

Migraine Remedies

Compounds acting on dopamine-2 receptors have been used in the treatment of migraines . This compound’s ability to act on these receptors could lead to the development of new, more effective migraine treatments.

Synthesis of Bioactive Natural Products

The tetrahydropyridine ring is a common structure found in bioactive natural products . This compound could be used as a precursor or intermediate in the synthesis of these products, which have a wide range of applications in medicine and biology.

Drug Discovery and Design

The structure-activity relationship (SAR) studies of tetrahydropyridine derivatives, including 2-(1,2,3,6-Tetrahydropyridin-4-yl)pyrazine dihydrochloride , are valuable for drug discovery and design . These studies help in understanding how structural changes to the molecule can affect its biological activity, which is crucial for designing new drugs.

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include wearing protective gloves/protective clothing/eye protection/face protection, and in case of ingestion, calling a poison center or doctor .

properties

IUPAC Name |

2-(1,2,3,6-tetrahydropyridin-4-yl)pyrazine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3.2ClH/c1-3-10-4-2-8(1)9-7-11-5-6-12-9;;/h1,5-7,10H,2-4H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHLPLAOUAJIBCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC=C1C2=NC=CN=C2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,2,3,6-Tetrahydropyridin-4-yl)pyrazine dihydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Spiro[bicyclo[2.2.1]hept[5]ene-2,2'-[1,3]dioxolan]-5-yl Trifluoromethanesulfonate](/img/structure/B2947673.png)

![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide](/img/structure/B2947676.png)

![N-[1-(5,6-Dimethylpyrimidin-4-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2947677.png)

![2-(1,2-dimethylindol-3-yl)-2-oxo-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide](/img/structure/B2947681.png)

![tert-Butyl 3-{[2-(morpholin-4-yl)ethyl]amino}propanoate](/img/structure/B2947683.png)

![N'-(2-cyanophenyl)-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]oxamide](/img/structure/B2947692.png)